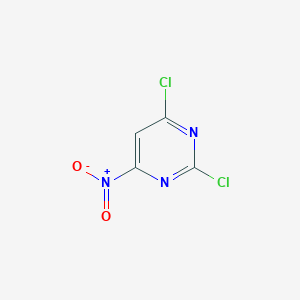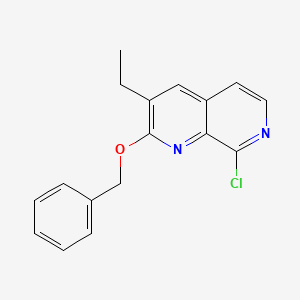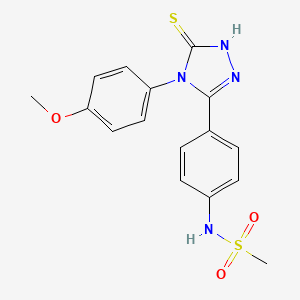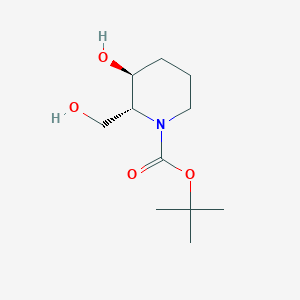![molecular formula C13H11F8N B11766832 2-(1,1,2,2,2-Pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B11766832.png)
2-(1,1,2,2,2-Pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1,2,2,2-Pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine is a synthetic organic compound characterized by the presence of multiple fluorine atoms. This compound belongs to the class of pyrrolidines, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,2,2,2-Pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)benzaldehyde and 1,1,2,2,2-pentafluoroethylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through the condensation of 3-(trifluoromethyl)benzaldehyde and 1,1,2,2,2-pentafluoroethylamine under acidic or basic conditions.
Cyclization: The intermediate Schiff base undergoes cyclization to form the pyrrolidine ring. This step may require the use of a catalyst or specific reaction conditions to facilitate the ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale of production, batch or continuous processes may be employed.
Optimization of Reaction Conditions: Industrial production often involves the optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
化学反応の分析
Types of Reactions
2-(1,1,2,2,2-Pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-(1,1,2,2,2-Pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to chemical degradation.
作用機序
The mechanism of action of 2-(1,1,2,2,2-Pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
類似化合物との比較
Similar Compounds
2-(1,1,2,2,2-Pentafluoroethyl)-2-phenylpyrrolidine: Lacks the trifluoromethyl group on the phenyl ring.
2-(1,1,2,2,2-Pentafluoroethyl)-2-[4-(trifluoromethyl)phenyl]pyrrolidine: Has the trifluoromethyl group in a different position on the phenyl ring.
Uniqueness
2-(1,1,2,2,2-Pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C13H11F8N |
|---|---|
分子量 |
333.22 g/mol |
IUPAC名 |
2-(1,1,2,2,2-pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C13H11F8N/c14-11(15,16)9-4-1-3-8(7-9)10(5-2-6-22-10)12(17,18)13(19,20)21/h1,3-4,7,22H,2,5-6H2 |
InChIキー |
DQJCNTDMUUCOGP-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)(C2=CC(=CC=C2)C(F)(F)F)C(C(F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11766749.png)
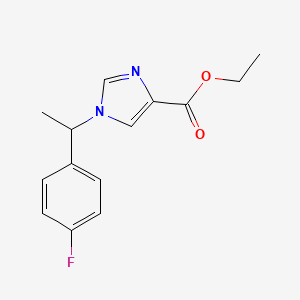
![Ethyl 8-{3-[(1H-indol-2-yl)methyl]phenyl}-8-oxooctanoate](/img/structure/B11766764.png)
![4-bromo-N-[(2S)-2-hydroxypropyl]benzamide](/img/structure/B11766766.png)
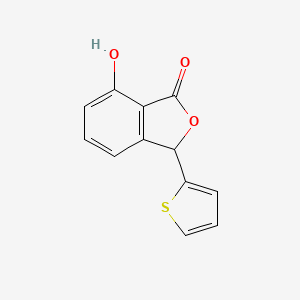
![N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11766792.png)




